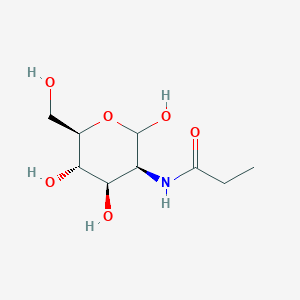
n-propanoyl mannosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-propanoyl mannosamine is a carbohydrate derivative This compound is characterized by its multiple hydroxyl groups and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-propanoyl mannosamine typically involves the protection of hydroxyl groups followed by the introduction of the propanamide group. Common synthetic routes include:
Protection of Hydroxyl Groups: Using reagents like acetyl chloride or benzyl chloride to protect the hydroxyl groups.
Introduction of Propanamide Group: This step involves the reaction of the protected sugar with propanoyl chloride in the presence of a base like pyridine.
Deprotection: Finally, the protected groups are removed using hydrogenation or acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
n-propanoyl mannosamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of tosylated or mesylated derivatives.
Aplicaciones Científicas De Investigación
Biotechnology
Role in Glycosylation:
N-Propanoyl mannosamine serves as a critical building block for synthesizing glycosylated compounds. These compounds are essential for developing biopharmaceuticals and vaccines, as they enhance the efficacy and specificity of therapeutic agents. The incorporation of this compound into glycoproteins can modify their biological properties, making them more effective in targeting diseases .
Drug Development
Targeting Cellular Pathways:
In drug formulation, this compound is utilized to create novel drug candidates that target specific cellular pathways. For instance, studies have shown that this compound can enhance the therapeutic efficacy of treatments by modifying the surface antigens on cells, thereby improving drug delivery and action .
Case Study: Multiple Myeloma Treatment
Research involving this compound has demonstrated its potential in treating multiple myeloma. The anti-N-propanoyl polysialic acid monoclonal antibody (anti-NprPSA mAb) was found to inhibit tumor growth by binding to modified surface antigens on myeloma cells. This interaction led to increased apoptosis in treated cells, showcasing the compound's therapeutic potential .
Food Industry
Potential as Food Additive:
this compound is being explored for its properties as a food additive. Its ability to improve texture and stability in food products makes it a candidate for enhancing the quality of various consumables. This application is particularly relevant in developing healthier food options that maintain palatability while reducing unhealthy additives .
Cosmetics
Moisturizing Properties:
In the cosmetic industry, this compound is studied for its moisturizing effects. It is incorporated into skincare formulations aimed at enhancing hydration and overall skin health. Its ability to interact positively with skin cells positions it as a valuable ingredient in cosmetic products designed for hydration and skin repair .
Research on Glycobiology
Understanding Biological Processes:
this compound is pivotal in glycobiology research, particularly in understanding carbohydrate roles in biological processes such as cell signaling and immune responses. Studies have utilized this compound to investigate how modifications in glycosylation affect cellular interactions and immune system function .
Comprehensive Data Table
Mecanismo De Acción
The mechanism of action of n-propanoyl mannosamine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like glycosidases by binding to their active sites, thereby preventing the breakdown of carbohydrates. This inhibition can lead to various biological effects, including modulation of glucose levels and anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide .
- **N-[(3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .
Uniqueness
n-propanoyl mannosamine is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit glycosidases and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C9H17NO6 |
|---|---|
Peso molecular |
235.23 g/mol |
Nombre IUPAC |
N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide |
InChI |
InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6+,7-,8-,9?/m1/s1 |
Clave InChI |
RTEOJYOKWPEKKN-TVCQNHEDSA-N |
SMILES isomérico |
CCC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
SMILES canónico |
CCC(=O)NC1C(C(C(OC1O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















